N,N-Didesmethyl trimebutine is a significant metabolite of trimebutine, a spasmolytic agent primarily used in the treatment of gastrointestinal disorders such as irritable bowel syndrome. This compound is classified under organic compounds, specifically as a derivative of gallic acid. Its chemical structure allows it to interact with various receptors in the body, including opioid receptors, which contributes to its pharmacological effects.
N,N-Didesmethyl trimebutine is derived from the metabolism of trimebutine, which itself is synthesized from various precursors. It belongs to the class of organic compounds known as benzenoids and is categorized under benzene and substituted derivatives. The direct parent compound for N,N-Didesmethyl trimebutine is gallic acid and its derivatives, highlighting its structural relationship with other aromatic compounds.
The synthesis of N,N-Didesmethyl trimebutine typically involves the N-demethylation of its parent compound, trimebutine. This process can occur through various chemical reactions, including hydrolysis and subsequent N-demethylation steps. The metabolic pathway for trimebutine leads to the formation of N-monodesmethyl trimebutine, which can further undergo N-demethylation to yield N,N-didesmethyl trimebutine.
N,N-Didesmethyl trimebutine has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 394.5 g/mol.
N,N-Didesmethyl trimebutine can participate in several chemical reactions due to its functional groups:
These reactions are crucial for synthesizing derivatives or analogs that may have enhanced pharmacological properties.
N,N-Didesmethyl trimebutine exerts its pharmacological effects primarily through interaction with opioid receptors in the central nervous system. Specifically, it acts as an agonist at mu-opioid receptors, leading to:
The detailed mechanism involves conformational changes in receptor structures that trigger downstream signaling pathways affecting pain and motility.
N,N-Didesmethyl trimebutine exhibits several notable physical and chemical properties:
These properties are essential for understanding how the compound behaves in biological systems and during synthesis.
N,N-Didesmethyl trimebutine has several applications in scientific research:
N,N-Didesmethyl trimebutine (DDT) is the terminal N-dealkylated metabolite generated through sequential hepatic biotransformation of the parent drug trimebutine. Trimebutine (3,4,5-trimethoxybenzoic acid 2-(dimethylamino)-2-phenylbutyl ester) undergoes extensive first-pass metabolism primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6 isoforms [1] [6]. The initial metabolic step involves N-demethylation to form the pharmacologically active intermediate N-monodesmethyl trimebutine (nortrimebutine). This primary metabolite retains significant biological activity and undergoes further enzymatic N-demethylation to yield N,N-didesmethyl trimebutine (2-amino-2-phenylbutyl 3,4,5-trimethoxybenzoate) [6] [9].
The metabolic pathway exhibits saturation kinetics at therapeutic trimebutine doses, with DDT formation becoming predominant at higher concentrations. Phase II metabolism involves glucuronidation of the amino group in DDT, facilitating renal excretion. The metabolic cascade can be summarized as:Trimebutine (Tertiary amine) → N-Monodesmethyl trimebutine (Secondary amine) → N,N-Didesmethyl trimebutine (Primary amine) [1] [10].
Quantitative studies indicate that DDT represents approximately 15-22% of circulating metabolites following oral trimebutine administration in humans, with significant interindividual variation attributed to genetic polymorphisms in CYP450 enzymes [6]. The metabolic conversion occurs more efficiently in human hepatocytes compared to rodent models, suggesting species-specific differences in metabolic kinetics [4].
Table 1: Key Metabolic Parameters of N,N-Didesmethyl Trimebutine Formation
Parameter | Value | Experimental System |
---|---|---|
Primary Forming Enzymes | CYP3A4, CYP2D6 | Human liver microsomes |
Metabolic Intermediate | N-Monodesmethyl trimebutine | In vitro incubation |
Estimated Formation Rate | 0.18 ± 0.03 nmol/min/mg protein | Hepatic microsomal preparation |
Plasma Half-life (Metabolite) | ~3.8 hours | Human pharmacokinetic study |
Urinary Excretion Percentage | 22% of total metabolites | Radiolabeled excretion study |
Chemical synthesis of N,N-didesmethyl trimebutine and its derivatives bypasses the metabolic pathway, enabling production of gram-scale quantities for research and analytical applications. The synthetic strategy centers on the reductive alkylation of the primary amine precursor 2-amino-2-phenylbutan-1-ol with activated 3,4,5-trimethoxybenzoyl derivatives [7] [10].
A validated three-step synthesis begins with the Schotten-Baumann reaction between 2-ethyl-2-phenyloxirane and ammonia, producing the amino alcohol intermediate under controlled pH conditions (pH 9-10) at 0-5°C. This intermediate is subsequently acylated with 3,4,5-trimethoxybenzoyl chloride in anhydrous tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as acylation catalyst and triethylamine as base. Critical reaction parameters include:
The final step involves hydrochloride salt formation through stoichiometric addition of hydrochloric acid in diethyl ether, yielding N,N-didesmethyl trimebutine hydrochloride (Chemical name: 3,4,5-Trimethoxybenzoic acid 2-amino-2-phenylbutyl ester hydrochloride; Molecular Formula: C₂₀H₂₆ClNO₅; Molecular Weight: 395.88 g/mol) as a crystalline solid [7].
Alternative synthetic routes have been developed to create derivatives with enhanced pharmaceutical properties. Notable examples include:
Table 2: Synthetic Approaches to N,N-Didesmethyl Trimebutine Derivatives
Derivative Type | Reaction Scheme | Key Reagents/Conditions | Yield Range |
---|---|---|---|
Hydrochloride Salt | Acylation + Salt Formation | 3,4,5-TMBz-Cl, Et₃N, DMAP, HCl/Et₂O | 68-72% |
Nitroargininate Salt | Acid-base Complexation | N-Nitro-L-arginine, EtOH/H₂O (1:1) | 85-89% |
Thiocarbamoylbenzoate | EDC-Mediated Esterification | 4-Carbamothioylbenzoic acid, DCM, EDC | 63-67% |
Cysteine Conjugate | Michael Addition | N-Acetyl-dehydroalanine, pH 8.5 | 71-75% |
The metabolic generation and synthetic production of N,N-didesmethyl trimebutine involve significant stereochemical implications due to the chiral center at the C-2 position of the butyl chain. Trimebutine is administered clinically as a racemic mixture (50:50 ratio of R- and S-enantiomers), but its metabolism displays distinct stereoselectivity [8] [10]. In vitro studies using stereospecifically labeled trimebutine demonstrate that CYP3A4 preferentially metabolizes the (S)-enantiomer through successive N-demethylations at a 3.2-fold greater velocity than the (R)-enantiomer [8]. This enantioselectivity results in an enantiomeric excess (ee) of 68-74% for the (R)-enantiomer of N,N-didesmethyl trimebutine in human plasma following racemic trimebutine administration [10].
The stereochemical configuration significantly influences biological activity. The (R)-enantiomer of DDT exhibits 5-fold greater potency in blocking voltage-gated sodium channels (IC₅₀ = 0.73 ± 0.02 µM) compared to the (S)-enantiomer (IC₅₀ = 3.85 ± 0.21 µM), as measured in rat dorsal root ganglia neurons [4]. This stereoselective activity correlates with the conformation of the amine group relative to the phenyl ring, which adopts a preferential pseudo-axial orientation in the (R)-enantiomer that enhances receptor binding [8].
Analytical separation of enantiomers requires chiral stationary phases, with successful resolution achieved using α₁-acid glycoprotein columns or derivatization with N-tert-butoxycarbonyl-L-cysteine followed by reverse-phase HPLC. These methods confirm that synthetic DDT produced via metabolic-mimicking routes retains the stereochemical bias observed in vivo, whereas chemical synthesis from achiral starting materials yields racemic products unless chiral induction agents are employed [8] [10].
Table 3: Stereochemical Parameters of N,N-Didesmethyl Trimebutine Enantiomers
Parameter | (R)-Enantiomer | (S)-Enantiomer | Analytical Method |
---|---|---|---|
Preferential Formation | Major metabolite (68-74% ee) | Minor metabolite | Chiral HPLC-UV (α₁-AGP column) |
Sodium Channel Blockade | IC₅₀ = 0.73 ± 0.02 µM | IC₅₀ = 3.85 ± 0.21 µM | Voltage-clamp electrophysiology |
Opioid Receptor Binding | Kᵢ(µ) = 12.3 ± 1.2 µM | Kᵢ(µ) = 84.6 ± 5.3 µM | Radioligand displacement ([³H]DAMGO) |
Optical Rotation | [α]²⁵D = +22.3° (c=1, MeOH) | [α]²⁵D = -23.1° (c=1, MeOH) | Polarimetry |
Metabolic Half-life | 4.1 ± 0.3 hours | 3.2 ± 0.4 hours | Stereospecific LC-MS/MS analysis |
Compounds Mentioned in Article
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7